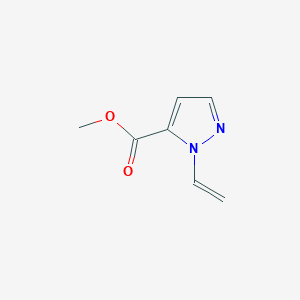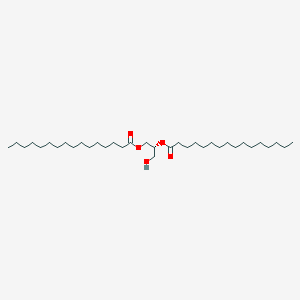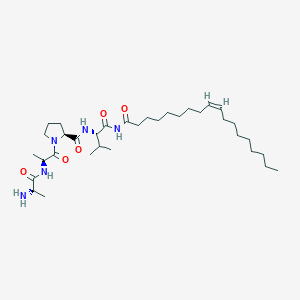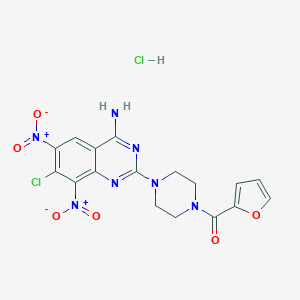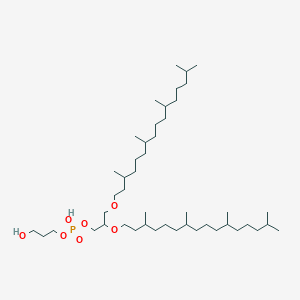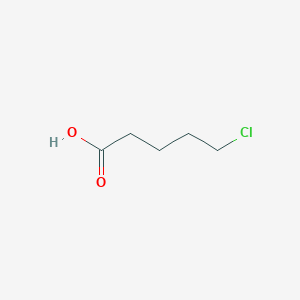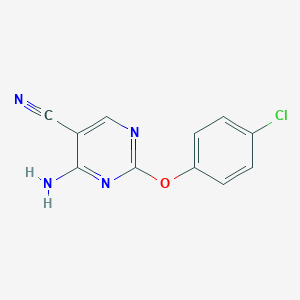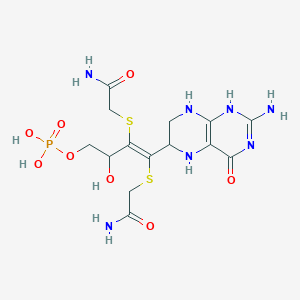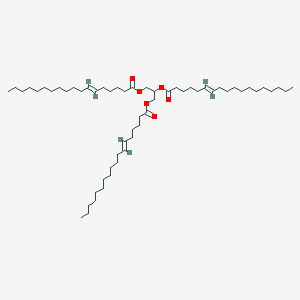
Tripetroselaidin
概要
説明
Tripetroselinin is an organic compound belonging to the class of triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . This compound is found in certain seed oils, particularly those of the Umbelliferae family, such as parsley (Petroselinum) species .
科学的研究の応用
Tripetroselinin has diverse applications in scientific research. In chemistry, it is used as a model compound to study the behavior of triacylglycerols and their derivatives . In biology, it is used to investigate the metabolic pathways of fatty acids and their role in cellular processes . In medicine, Tripetroselinin is studied for its potential therapeutic effects, particularly in the context of lipid metabolism and related disorders. Industrially, it is used in the formulation of cosmetics and personal care products due to its emollient properties .
準備方法
Tripetroselinin can be synthesized through the esterification of glycerol with petroselinic acid. The preparation involves the reaction of glycerol with petroselinic acid in the presence of a catalyst, typically an acid or base, to form the triacylglycerol . Industrial production methods often involve the extraction of petroselinic acid from seed oils, followed by its esterification with glycerol . The reaction conditions usually include elevated temperatures and the use of solvents to facilitate the esterification process.
化学反応の分析
Tripetroselinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tripetroselinin can lead to the formation of epoxides and hydroxylated derivatives .
作用機序
The mechanism of action of Tripetroselinin involves its interaction with cellular enzymes and receptors involved in lipid metabolism. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways . The molecular targets of Tripetroselinin include enzymes like lipoprotein lipase and hormone-sensitive lipase, which play crucial roles in the breakdown and utilization of triacylglycerols .
類似化合物との比較
Tripetroselinin is similar to other triacylglycerols, such as triolein and trilinolein. it is unique due to the presence of petroselinic acid as its fatty acid component . This distinguishes it from other triacylglycerols that contain oleic or linoleic acids. The unique structure of Tripetroselinin imparts specific physical and chemical properties, making it valuable for certain applications .
Similar Compounds::- Triolein
- Trilinolein
- Tri-cis-vaccenin
特性
IUPAC Name |
2,3-bis[[(E)-octadec-6-enoyl]oxy]propyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h34-39,54H,4-33,40-53H2,1-3H3/b37-34+,38-35+,39-36+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMJUQWPYRYUOY-GMHCBVOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COC(=O)CCCCC=CCCCCCCCCCCC)OC(=O)CCCCC=CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OCC(OC(=O)CCCC/C=C/CCCCCCCCCCC)COC(=O)CCCC/C=C/CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3296-43-3 | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
28 °C | |
| Record name | Tripetroselinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031108 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tripetroselinin and where is it found?
A1: Tripetroselinin is a triacylglycerol (TAG) primarily composed of petroselinic acid. [] Petroselinic acid is an unusual fatty acid primarily found in seed oils of plants belonging to the Apiaceae (Umbelliferae) family, such as parsley, celery, and carrot. [, ]
Q2: How is the content of petroselinic acid, and consequently tripetroselinin, determined in seed oils?
A2: While gas chromatography (GC) can quantify the overall content of oleic and petroselinic acids together, 13C Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the relative amounts of each fatty acid. This combined approach allows for accurate determination of petroselinic acid content. []
Q3: Why is the regiodistribution of fatty acids in tripetroselinin important?
A3: The regiospecific analysis of tripetroselinin, meaning the distribution of fatty acids at the sn-1(3) and sn-2 positions of the glycerol backbone, provides insights into its biosynthesis and potential applications. For instance, parsley seed oil, with a high tripetroselinin content (55.3%), shows petroselinic acid predominantly at the sn-1(3) position, making it a suitable source for petroselinic acid production. []
Q4: Are there any analytical challenges in studying tripetroselinin and related compounds?
A4: Yes, analysis of lipids like tripetroselinin can be challenging. Techniques like Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) coupled with High-Performance Liquid Chromatography (HPLC) have been explored to improve the detection limits and analysis of tripetroselinin and similar lipids in complex mixtures. []
Q5: What are the potential applications of tripetroselinin and petroselinic acid?
A5: While specific applications of tripetroselinin are not extensively discussed in the provided research, its high content in certain seed oils, like parsley seed oil, makes it a potential source for the production of petroselinic acid. [] Petroselinic acid, being a unique fatty acid, can potentially be used in various applications like the production of bio-based polymers, cosmetics, and potentially as a food ingredient.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


